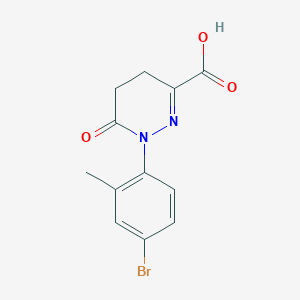![molecular formula C10H17NO6S B6644204 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid, also known as MSP-2017, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of compounds known as morpholinyl acetic acids and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer growth and inflammation. This compound also appears to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activity of various enzymes and signaling pathways involved in cancer growth and inflammation, reduces oxidative stress, and modulates the activity of neurotransmitters. This compound also appears to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential in different diseases.
将来の方向性
There are several future directions for the research and development of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid. One of the main areas of focus is to further elucidate its mechanism of action and optimize its therapeutic potential in various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, this compound could be used as a lead compound for the development of new and improved therapeutic agents with similar or better efficacy.
合成法
The synthesis of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid involves the reaction of 3-morpholinopropionic acid with 2-methylsulfonylpropanoic anhydride in the presence of a catalyst. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The yield of this compound is typically around 60-70%, and the purity is >95%.
科学的研究の応用
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[4-(2-methylsulfonylpropanoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-7(18(2,15)16)10(14)11-3-4-17-6-8(11)5-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHOHBSZQHDTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)

